molecular formula C10H14N2O2 B7865984 6-(4-Morpholinyl)-2-pyridinemethanol

6-(4-Morpholinyl)-2-pyridinemethanol

Cat. No.: B7865984
M. Wt: 194.23 g/mol
InChI Key: YVXPFUKMMHYTDL-UHFFFAOYSA-N
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Description

6-(4-Morpholinyl)-2-pyridinemethanol: is a chemical compound characterized by the presence of a morpholine ring attached to a pyridine ring, with a hydroxymethyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Morpholinyl)-2-pyridinemethanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For instance, 2-chloromethylpyridine can react with morpholine under basic conditions to form the desired product.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the formylation of 2-morpholinylpyridine followed by reduction with a suitable reducing agent like sodium borohydride yields this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-(4-Morpholinyl)-2-pyridinemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: 6-(4-Morpholinyl)-2-pyridinemethanol has potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biochemical Studies: It can be used to study enzyme mechanisms and interactions due to its structural features.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 6-(4-Morpholinyl)-2-pyridinemethanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    2-(4-Morpholinyl)pyridine: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.

    6-(4-Piperidinyl)-2-pyridinemethanol: Similar structure but with a piperidine ring instead of morpholine, which can alter its pharmacological profile.

    4-(4-Morpholinyl)-2-pyridinemethanol: Different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness: 6-(4-Morpholinyl)-2-pyridinemethanol is unique due to the specific positioning of the morpholine and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(6-morpholin-4-ylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-9-2-1-3-10(11-9)12-4-6-14-7-5-12/h1-3,13H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXPFUKMMHYTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tetrabutylammonium fluoride (1.44 mmol) in THF (1.0 M, 1.44 ml) was added to a stirred solution of 4-[6-(tert-butyldimethylsilanyloxymethyl)-pyridin-2-yl]morpholine (370 mg, 1.2 mmol) in THF (10 ml) at room temperature under N2 and the reaction mixture was stirred at room temperature for 1 h. H2O (30 ml) was added and the organic were extracted with EtOAc (150 ml), then washed with brine (50 ml), dried and concentrated under reduced. The mixture was purified by column chromatography on silica using 100% Et2O as eluent to yield the desired hydroxymethylpyridine (192 mg, 82%). 1H NMR (360 MHz, CDCl3) δ 7.49 (1H, dd, J=8.4, 7.4 Hz), 6.57 (1H, d, J=7.4 Hz), 6.51 (1H, d, J=8.4 Hz), 4.62 (2H, s), 3.83 (4H, t, J=4.9 Hz), 3.50 (4H, t, J=4.9 Hz).
Quantity
1.44 mmol
Type
reactant
Reaction Step One
Name
4-[6-(tert-butyldimethylsilanyloxymethyl)-pyridin-2-yl]morpholine
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
1.44 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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